3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one

Beschreibung

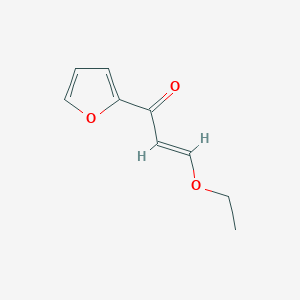

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a furan-2-yl group at the 1-position and an ethoxy substituent at the 3-position of the α,β-unsaturated ketone backbone. Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The ethoxy group in this compound likely enhances its electron-donating capacity and solubility compared to non-alkoxy-substituted analogs.

Eigenschaften

Molekularformel |

C9H10O3 |

|---|---|

Molekulargewicht |

166.17 g/mol |

IUPAC-Name |

(E)-3-ethoxy-1-(furan-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C9H10O3/c1-2-11-7-5-8(10)9-4-3-6-12-9/h3-7H,2H2,1H3/b7-5+ |

InChI-Schlüssel |

SRPPAHLMHCYPPS-FNORWQNLSA-N |

Isomerische SMILES |

CCO/C=C/C(=O)C1=CC=CO1 |

Kanonische SMILES |

CCOC=CC(=O)C1=CC=CO1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Michael Addition to 1,1-Diethoxyalk-3-yn-2-ones Followed by Cyclization

A robust and regioselective method to prepare substituted furans involves the treatment of 1,1-diethoxyalk-3-yn-2-ones with nucleophiles capable of Michael addition. According to Sydnes (2017), 1,1-diethoxyalk-3-yn-2-ones bearing substituents at the C-5 position can be converted into furans with high regioselectivity and yields by reacting with nucleophiles such as amines or enolates. The nucleophile adds to the triple bond, followed by cyclization to form the furan ring with the nucleophile positioned at C-4 of the furan ring and the diethoxymethyl or formyl group at C-2 or C-3.

For this compound, a plausible route involves:

- Starting from a 1,1-diethoxy-5-substituted alk-3-yn-2-one precursor.

- Treatment with an ethoxy nucleophile or ethyl acetoacetate enolate to introduce the ethoxy group.

- Cyclization to form the furan ring fused to the α,β-unsaturated ketone system.

This method is advantageous due to its scalability and regiospecificity, yielding the desired furan enone with minimal side products.

Paal-Knorr Furan Synthesis from 1,4-Dicarbonyl Precursors

The classical Paal-Knorr synthesis remains a foundational method for preparing substituted furans. In this approach, 1,4-dicarbonyl compounds undergo acid-catalyzed cyclization to form the furan ring. For this compound, the precursor could be a 1,4-dicarbonyl compound bearing an ethoxy substituent and a furan ring or its synthetic equivalent.

This method involves:

- Preparation of a 1,4-dicarbonyl intermediate with appropriate substitution.

- Acidic cyclodehydration to yield the furan ring.

- Subsequent functionalization to introduce the α,β-unsaturated ketone moiety.

Although well-established, this method may require multiple steps to introduce the ethoxy group and the α,β-unsaturation with precise regiochemistry.

Transition-Metal Catalyzed Cycloisomerization of Alkynyl Precursors

Recent advances have demonstrated the use of transition metal catalysts (e.g., gold, rhodium, palladium) to promote cycloisomerization of alkynyl precursors to form substituted furans. This approach can be used to prepare this compound by:

- Synthesizing an alkynyl intermediate bearing an ethoxy substituent.

- Subjecting it to catalytic conditions that induce cycloisomerization to the furan ring.

- Further oxidation or functional group manipulation to achieve the α,β-unsaturated ketone.

This method offers mild conditions and high selectivity, making it attractive for complex furan derivatives.

Comparative Data Table of Preparation Methods

In-Depth Research Findings and Notes

Sydnes et al. (2017) emphasize the regioselectivity of nucleophilic addition to 1,1-diethoxyalk-3-yn-2-ones, which is critical for obtaining furans with substitution patterns such as those in this compound. The nucleophile consistently occupies the 4-position on the furan ring, which aligns with the ethoxy substituent placement in the target compound.

The scalability of these reactions has been demonstrated, with both small-scale and larger-scale syntheses yielding consistent results, which is essential for practical applications.

Transition-metal catalyzed cycloisomerization methods are relatively newer and allow for the direct formation of furans from acyclic precursors, reducing the number of steps and improving atom economy.

The classical Paal-Knorr method, while reliable, may be less efficient for highly substituted furans due to the need for carefully designed 1,4-dicarbonyl precursors and potential side reactions under acidic conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include epoxides, carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.

Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosinase, which is involved in melanin synthesis, thereby exhibiting depigmentation effects. The compound can also induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial functions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Chalcone derivatives with furan rings and varying substituents have been extensively studied. Key comparisons include:

Key Observations :

- Substituent Position and Bioactivity : The 2,4-dihydroxyphenyl group in Compound 8 enhances tyrosinase inhibition by forming hydrogen bonds with the enzyme’s active site . In contrast, the ethoxy group in the target compound may improve solubility but reduce polar interactions compared to hydroxyl groups.

- Electronic Effects : Ethoxy’s electron-donating nature (via resonance) contrasts with electron-withdrawing groups like nitro (FNPO), which intensify ICT effects in photophysical studies .

- Heterocycle Replacement : Replacing furan with thiophene (as in ) alters electronic properties and bioactivity due to sulfur’s higher electronegativity and polarizability.

Biologische Aktivität

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, along with relevant research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a furan ring and an ethoxy group attached to a prop-2-en-1-one backbone. The compound can be synthesized through the reaction of 2-acetylfuran with ethyl bromoacetate in the presence of potassium carbonate under reflux conditions in ethanol, followed by purification methods such as recrystallization or column chromatography.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.22 μg/mL for some derivatives .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

2. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit neutrophil activation and pro-inflammatory cytokine production. Studies indicate that it may suppress neutrophilic superoxide generation and elastase release, making it a potential therapeutic agent for inflammatory diseases .

3. Anticancer Activity

This compound has shown promising anticancer effects in various cancer cell lines. The mechanism of action appears to involve apoptosis induction through caspase activation and disruption of mitochondrial functions. In particular, studies have reported that it can effectively induce cell death in human cancer cells while sparing normal cells from cytotoxicity .

The biological activity of this compound is believed to result from its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, leading to potential depigmentation effects.

- Apoptosis Induction : The compound activates caspase pathways that are crucial for programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound, revealing that modifications to the furan ring significantly influenced potency against bacterial strains .

- In Vivo Anti-inflammatory Study : An animal model demonstrated that administration of the compound significantly reduced inflammation markers in induced arthritis models, suggesting its potential for treating inflammatory diseases .

- Cancer Cell Line Studies : Research involving breast cancer cell lines showed that treatment with this compound resulted in a notable decrease in cell viability and increased markers of apoptosis compared to untreated controls .

Comparison with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Furan-2-yl)prop-2-en-1-one | Lacks ethoxy group | Reduced solubility and reactivity |

| 3-Ethoxy-1-(thiophen-2-y)prop-2-en-1-one | Contains thiophene instead of furan | Different electronic properties affecting reactivity |

| 3-Ethoxy-1-(phenyl)prop-2-en-1-one | Has a phenyl ring | Potentially altered biological activity |

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .

- Purification : Column chromatography (hexane:ethyl acetate) or recrystallization (ethanol) to achieve >95% purity.

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Conventional Condensation | 70–75 | 90–92 | 6–8 hours | |

| Microwave-Assisted | 85–90 | 95–98 | 20–30 minutes |

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Basic Research Question

- Spectroscopy :

- NMR : and NMR confirm the α,β-unsaturated ketone and ethoxy group (e.g., NMR: δ 7.8–8.1 ppm for enone protons) .

- IR : Strong carbonyl stretch at 1650–1680 cm; furan C-O-C vibrations at 1230–1250 cm .

- Crystallography :

How can computational methods like DFT be applied to predict the reactivity and electronic properties of this compound?

Advanced Research Question

- Density Functional Theory (DFT) :

- Geometry Optimization : Compare bond lengths (e.g., C=O: 1.22 Å) and angles with experimental X-ray data to validate computational models .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to predict electrophilic/nucleophilic sites .

- Vibrational Analysis : Assign IR peaks using potential energy distribution (PED) to confirm functional group assignments .

Application Example :

DFT studies on analogous chalcones identified charge transfer interactions critical for antioxidant activity, guiding targeted synthetic modifications .

What strategies are recommended for resolving contradictions in biological activity data across different studies involving chalcone derivatives like this compound?

Advanced Research Question

- Standardized Assays : Use consistent protocols (e.g., MTT assay for cytotoxicity, DPPH for antioxidant activity) to minimize variability .

- Dose-Response Curves : Calculate IC values under controlled conditions (e.g., 24–48 hr incubation) to compare potency .

- Structural Confounders : Account for substituent effects (e.g., ethoxy vs. methoxy groups) that alter solubility and bioactivity .

Case Study :

Discrepancies in anti-inflammatory activity (IC 10–50 μM) were linked to differences in cell lines (RAW 264.7 vs. THP-1) and solvent polarity during testing .

What are the key considerations in designing experiments to elucidate the mechanism of action of this compound in pharmacological contexts?

Advanced Research Question

- Target Identification :

- Molecular Docking : Screen against protein databases (e.g., COX-2, NF-κB) to predict binding affinities .

- Enzyme Inhibition Assays : Measure activity changes in lipoxygenase or cyclooxygenase pathways .

- Pathway Analysis :

- Use Western blotting or qPCR to assess downstream effects on apoptosis (e.g., Bax/Bcl-2 ratio) or inflammation (TNF-α/IL-6 levels) .

- Structure-Activity Relationship (SAR) :

- Modify substituents (e.g., ethoxy to hydroxyl) to isolate pharmacophores responsible for activity .

Q. Example Workflow :

In Silico Screening → 2. In Vitro Enzyme Assays → 3. Cell-Based Pathway Analysis → 4. SAR Optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.